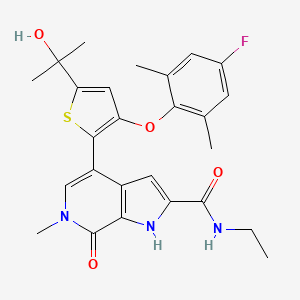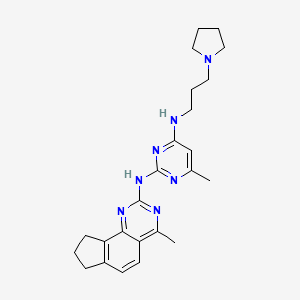
Antitumor agent-84
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-84 is a compound known for its potent antitumor properties. It functions as a G-quadruplex ligand, stabilizing various G-quadruplex DNA structures. This stabilization is crucial in inhibiting the proliferation of cancer cells, making this compound a promising candidate in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-84 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antitumor activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of specific aromatic amines with aldehydes under acidic conditions to form the quinazoline-pyrimidine core.
Functional Group Introduction: Various functional groups are introduced through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-84 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified antitumor properties. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation .
Scientific Research Applications
Antitumor agent-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study G-quadruplex DNA stabilization and its effects on molecular interactions.
Biology: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting specific DNA structures within cancer cells.
Industry: Utilized in the development of new antitumor drugs and diagnostic tools for cancer detection
Mechanism of Action
Antitumor agent-84 exerts its effects by stabilizing G-quadruplex DNA structures, which are four-stranded DNA configurations found in the promoter regions of oncogenes. By stabilizing these structures, this compound inhibits the transcription of oncogenes, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include c-MYC, KRAS, and other oncogenes involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds also target G-quadruplex DNA structures but may have different functional groups that affect their efficacy and selectivity.
Platinum-Based Antitumor Agents: These compounds, such as cisplatin, form covalent bonds with DNA, leading to DNA crosslinking and apoptosis. .
Uniqueness of Antitumor agent-84
This compound is unique due to its high selectivity for G-quadruplex DNA structures and its ability to stabilize multiple G-quadruplex configurations. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other antitumor agents .
Properties
Molecular Formula |
C24H31N7 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)-4-N-(3-pyrrolidin-1-ylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H31N7/c1-16-15-21(25-11-6-14-31-12-3-4-13-31)28-23(26-16)30-24-27-17(2)19-10-9-18-7-5-8-20(18)22(19)29-24/h9-10,15H,3-8,11-14H2,1-2H3,(H2,25,26,27,28,29,30) |
InChI Key |
KSIHVGLKZIMFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C)NCCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




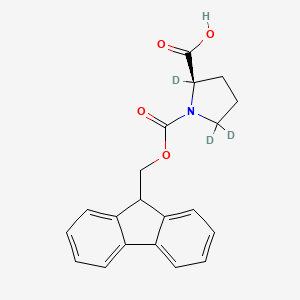

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
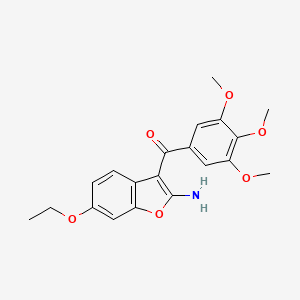

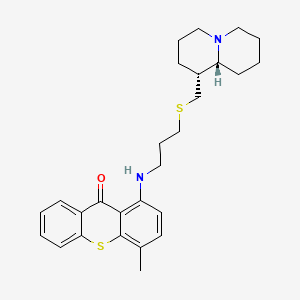
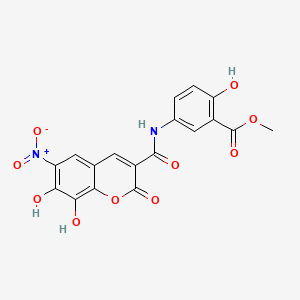
![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)

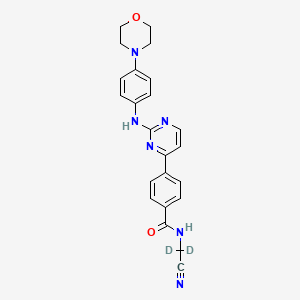
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
